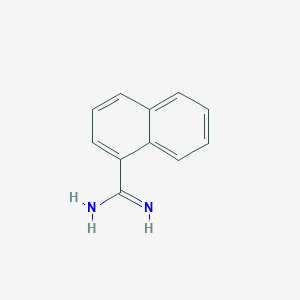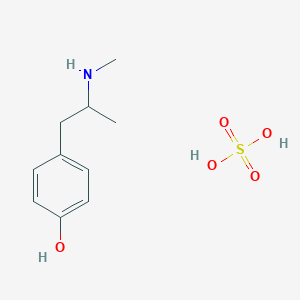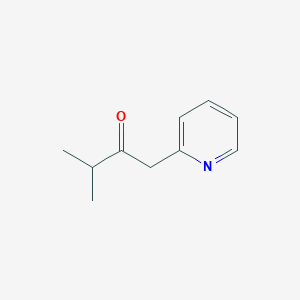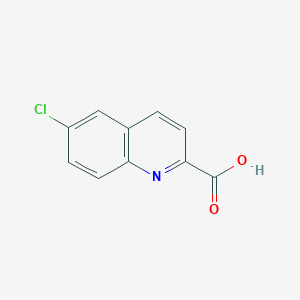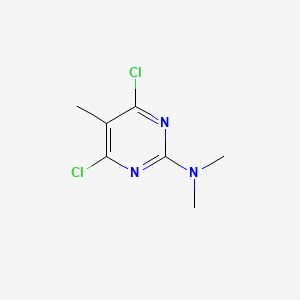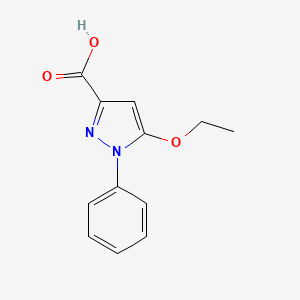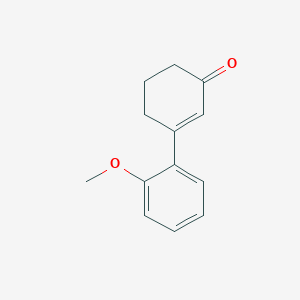
4-Phenyl-5,6-dihydro-2H-pyran
概要
説明
4-Phenyl-5,6-dihydro-2H-pyran is a heterocyclic compound . It is a type of dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O . The this compound has a CAS Number of 3174-81-0 and a molecular weight of 160.22 .
Synthesis Analysis
5,6-Dihydro-2H-pyran-2-ones, a class of heterocyclic compounds to which this compound belongs, can be synthesized through several routes. These include intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered C5O ring with the unsaturation adjacent to oxygen . The linear formula of this compound is C11H12O .Chemical Reactions Analysis
Dihydropyran, a class of compounds to which this compound belongs, can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .科学的研究の応用
Plant Growth Inhibition
One significant application of compounds related to 4-Phenyl-5,6-dihydro-2H-pyran is in plant growth inhibition. A study demonstrated that certain derivatives of 5,6-dihydro-2H-pyran, particularly those with electron-withdrawing atoms at the 4-position of the benzene ring, exhibit potent plant growth inhibitory activity against Italian ryegrass shoots and roots (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).
Antifungal and Antitubercular Activities
The synthesis of 5,6-dihydro-2H-pyran-2-ones has been linked to a range of biological and pharmacological activities, including antifungal and antitubercular properties. These compounds are known to induce colony-stimulating factor in bone marrow stromal cells, showcasing their pharmaceutical potential (Eskandari & Rafieian-kopaei, 2016).
Antimicrobial and Antiviral Activities
Compounds derived from this compound have shown antimicrobial and antiviral activities. Their structural versatility makes them valuable in the synthesis of various organic compounds, including heterocycles that exhibit these properties (Eskandari & Rafieian-kopaei, 2016).
HIV Protease Inhibition
Another intriguing application of this compound derivatives is in HIV protease inhibition. Research has shown that these compounds, particularly when modified at certain positions, exhibit significant potency against HIV protease, making them promising candidates for anti-HIV drugs (Tait et al., 1997).
Chemical Synthesis and Drug Discovery
The compounds related to this compound are used extensively in chemical synthesis and drug discovery. Their structural diversity and reactivity make them useful intermediates in the synthesis of various pharmacologically active compounds (Sharma et al., 2007).
作用機序
Target of Action
4-Phenyl-5,6-dihydro-2H-pyran is a derivative of pyran, a six-membered oxygen-containing heterocyclic compound . Pyran derivatives have been shown to possess a broad spectrum of biological and pharmaceutical properties . .
Mode of Action
Pyran derivatives are known to interact with various biological targets due to their broad spectrum of biological and pharmaceutical properties . The specific interactions of this compound with its targets would depend on the specific biological or pharmacological activity being considered.
Biochemical Pathways
Given the wide range of biological and pharmaceutical properties of pyran derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Pyran derivatives have been shown to possess a broad spectrum of biological and pharmaceutical properties , suggesting that the effects of this compound could be diverse depending on the specific biological or pharmacological activity being considered.
Safety and Hazards
将来の方向性
The future directions for the study of 4-Phenyl-5,6-dihydro-2H-pyran and similar compounds are promising. The wide range of biological and pharmacological activities of these compounds makes them attractive for chemists and pharmacologists . They are also key intermediates in the construction of many structures .
生化学分析
Biochemical Properties
4-Phenyl-5,6-dihydro-2H-pyran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive intermediates . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated anti-proliferative properties by inducing apoptosis and inhibiting cell growth . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . Additionally, this compound has been shown to affect mitochondrial function, resulting in changes in energy production and oxidative stress levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. For example, the compound has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and overall cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the mitochondria, where it influences mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . These subcellular localizations are mediated by specific targeting signals and post-translational modifications, which direct the compound to its sites of action.
特性
IUPAC Name |
4-phenyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIQOMFEYLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495473 | |
| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-81-0 | |
| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




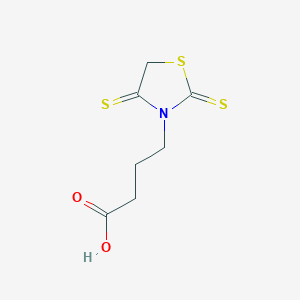
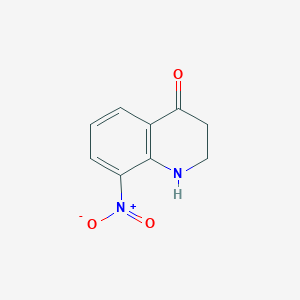
![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)
